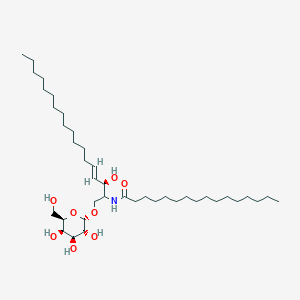

C16 Galactosylceramide

Description

Propriétés

Numéro CAS |

34324-89-5 |

|---|---|

Formule moléculaire |

C40H77NO8 |

Poids moléculaire |

700.0 g/mol |

Nom IUPAC |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1 |

Clé InChI |

VJLLLMIZEJJZTE-DKZZKAIRSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonymes |

C16-GalCer N-palmitoyl galactosyl-C18-sphingosine N-palmitoylgalactosylsphingosine N-palmitoylpsychosine NPGS NPoGS |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of C16 Galactosylceramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, physicochemical properties, biological significance, and analytical methodologies related to C16 Galactosylceramide.

Core Chemical Structure

C16 Galactosylceramide, also known as N-palmitoyl-galactosylsphingosine, is a type of glycosphingolipid. Its structure is composed of three fundamental units: a sphingosine (B13886) base, a C16 fatty acid (palmitic acid), and a galactose sugar moiety.[1]

-

Sphingosine (d18:1): An 18-carbon amino alcohol with a characteristic trans double bond between carbons 4 and 5. It forms the backbone of the molecule.

-

Palmitic Acid (16:0): A 16-carbon saturated fatty acid. It is attached to the amino group of the sphingosine base via an amide linkage, forming the ceramide portion of the molecule.

-

Galactose: A monosaccharide that is linked to the primary hydroxyl group (C-1) of the ceramide via a β-glycosidic bond.[1]

The formal chemical name for this molecule is N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide.[2]

Caption: Logical relationship of C16 Galactosylceramide components.

Physicochemical Properties

The quantitative physicochemical properties of C16 Galactosylceramide (d18:1/16:0) are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C40H77NO8 | [1][2][3] |

| Molecular Weight | 700.1 g/mol | [2] |

| CAS Number | 34324-89-5 | [2] |

| Formal Name | N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide | [2] |

| Synonyms | Galactosylceramide (d18:1/16:0), Galβ-Cer(d18:1/16:0), D-galactosyl-β-1,1' N-palmitoyl-D-erythro-sphingosine | [1][2] |

| Purity | ≥98% | [2] |

| Formulation | A solid | [2] |

| Solubility | Soluble in Chloroform (B151607):Methanol (2:1) | [2] |

Biological Significance and Signaling Pathways

Galactosylceramides are integral components of cell membranes, particularly in the nervous system, where they are crucial for the formation and stability of the myelin sheath that insulates nerve fibers.[1][4]

Biosynthesis and Degradation

The metabolism of Galactosylceramide is a tightly regulated process. It is synthesized from ceramide and UDP-galactose by the enzyme Ceramide galactosyltransferase (CGT) , a reaction that occurs on the luminal surface of the endoplasmic reticulum.[5][6] Conversely, its degradation occurs in the lysosome, where the enzyme Galactosylceramidase (GALC) hydrolyzes it back into ceramide and galactose.[5][7]

A defect in the GALC enzyme leads to the lysosomal storage disorder known as Krabbe disease (globoid cell leukodystrophy).[4][8] This deficiency results in the accumulation of galactosylceramide and its deacylated, cytotoxic byproduct, psychosine, leading to severe demyelination and neurodegeneration.[5][7][8]

Caption: Simplified biosynthesis and degradation pathway of GalCer.

Role in Signaling and Disease

Beyond its structural role, C16 Galactosylceramide is involved in various signaling processes. It is a key player in lipid metabolism and immune regulation.[9][10] Notably, it can serve as an alternative receptor for the gp120 envelope glycoprotein (B1211001) of the Human Immunodeficiency Virus (HIV-1).[2][6] Dysregulation of sphingolipid metabolism, including that of galactosylceramide, has been implicated in the pathology of painful diabetic peripheral neuropathy through altered neuron-glia interactions.[11]

Experimental Protocols

The analysis and quantification of C16 Galactosylceramide require specific and sensitive analytical techniques due to its structural similarity to other lipids, particularly its isomer, glucosylceramide.

High-Performance Liquid Chromatography (HPLC)

A robust method for the simultaneous quantification of glucosylceramide and galactosylceramide involves enzymatic hydrolysis followed by HPLC with fluorescence detection.[12][13]

Detailed Methodology:

-

Lipid Extraction:

-

Homogenize cell or tissue samples.

-

Add a solution of Chloroform:Methanol (1:1, v/v) to the cell lysate, including an appropriate internal standard (e.g., α-ManCer).[12]

-

Incubate the mixture (e.g., at 37°C for 2 hours) to ensure complete extraction.

-

Induce phase separation by adding chloroform and water. Centrifuge the sample (e.g., 15,000 rpm for 5 min).

-

Carefully collect the lower organic phase (chloroform layer), which contains the glycosphingolipids. Repeat the extraction on the upper phase to maximize yield.[12]

-

Pool the organic phases and dry them completely using a SpeedVac concentrator.

-

-

Enzymatic Hydrolysis (Deacylation):

-

Re-dissolve the dried lipid extract in a reaction buffer (e.g., 25 mM sodium acetate, pH 5.5, containing 5 mM CaCl2 and 2.0% TritonX-100).

-

Add sphingolipid ceramide N-deacylase (SCDase) to the sample. This enzyme specifically cleaves the amide bond, converting GalCer to its lyso-form, galactosylsphingosine (psychosine), which has a free amino group.[13][14]

-

Incubate the reaction at 37°C.

-

-

Fluorescent Derivatization:

-

Stop the enzymatic reaction and re-extract the lyso-lipids.

-

Dry the extract and re-dissolve it in ethanol.

-

Add O-phthalaldehyde (OPA) reagent to the sample. OPA reacts with the primary amine of galactosylsphingosine to form a highly fluorescent derivative.[13][14]

-

Incubate the mixture (e.g., at 70°C for 60 minutes) to complete the derivatization.[12]

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a normal-phase silica (B1680970) column (e.g., Intertsil SIL 150A-5).

-

Use an isocratic mobile phase, such as n-hexane/isopropyl alcohol/H2O (73/26.5/0.5, v/v/v), at a constant flow rate (e.g., 2.0 mL/min).[12]

-

Detect the fluorescent OPA-derivatives using a fluorescence detector set to excitation and emission wavelengths of 340 nm and 455 nm, respectively.[12]

-

Quantify the amount of GalCer based on the peak area relative to the internal standard. OPA-derivatized galactosylsphingosine and glucosylsphingosine (B128621) have distinct retention times, allowing for their simultaneous quantification.[13]

-

Caption: HPLC workflow for C16 Galactosylceramide analysis.

Thin-Layer Chromatography (TLC)

TLC is another common technique for separating galactosylceramide from glucosylceramide. Due to their amphipathic nature, they can be separated on borate-coated TLC plates. The separation is based on the differential ability of the cis-hydroxyl groups in galactose (at C3 and C4) to form a complex with borate, which alters its mobility compared to glucose.[4]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Galactosylceramide (d18:1/16:0) | C40H77NO8 | CID 53480652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medlink.com [medlink.com]

- 6. Human Metabolome Database: Showing metabocard for Galactosylceramide (d18:1/22:0) (HMDB0010711) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. amsbio.com [amsbio.com]

- 11. mdpi.com [mdpi.com]

- 12. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]

C16 Galactosylceramide in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function. Emerging evidence points to the dysregulation of lipid metabolism, particularly sphingolipids, as a key contributor to neurodegenerative processes. Among the vast array of sphingolipids, C16 Galactosylceramide, a glycosphingolipid composed of a C16 acyl chain ceramide and a galactose moiety, is gaining attention for its potential role in the pathophysiology of these devastating diseases. This technical guide provides an in-depth overview of the involvement of C16 Galactosylceramide and its metabolic precursors in various neurodegenerative disease models, with a focus on quantitative data, experimental protocols, and associated signaling pathways. While direct quantitative data for C16 Galactosylceramide is still emerging, this guide consolidates available information on its precursor, C16 ceramide, and the broader class of monohexosylceramides to provide a comprehensive resource for the research community.

Data Presentation: Quantitative Insights into C16 Ceramide and Monohexosylceramide Levels in Neurodegenerative Disease Models

The following tables summarize the quantitative changes observed for C16 ceramide and monohexosylceramides (a class that includes galactosylceramide) in various neurodegenerative disease contexts. It is important to note that many studies measure the combined pool of glucosylceramide and galactosylceramide due to their isomeric nature, referring to them as monohexosylceramides.

Table 1: Alterations in C16 Ceramide and Monohexosylceramide Levels in Parkinson's Disease Models

| Analyte | Model/Patient Cohort | Tissue/Fluid | Observation | Reference(s) |

| C16:0 Ceramide | Sporadic Parkinson's Disease (PD) patients vs. Controls | Plasma | Significantly higher levels in PD patients compared to controls. Among PD patients, levels were higher in those with cognitive impairment. Increasing C16:0 ceramide was associated with increased odds of cognitive impairment (OR 7.81, P = 0.084). | [1][2] |

| C16:0 Monohexosylceramide | Sporadic PD patients vs. Controls | Plasma | Significantly higher levels in PD patients compared to controls. Among PD patients, levels were higher in those with cognitive impairment. Increasing C16:0 monohexosylceramide was associated with increased odds of being cognitively impaired (OR 3.92, P = 0.097). | [1][2] |

Table 2: Alterations in C16 Ceramide Levels in Alzheimer's Disease Models

| Analyte | Model/Patient Cohort | Tissue/Fluid | Observation | Reference(s) |

| C16:0 Ceramide | Alzheimer's Disease (AD) patients vs. Controls | Brain (neocortex) | Significantly different concentrations of various lipid metabolites, including ceramides, were observed between AD and control brains. | [3] |

| C16:0 Ceramide | Early-stage AD patients | CSF and Blood | Elevated levels of C16 ceramide were predictive of cognitive decline. | [4] |

| C16:0 Ceramide | 5xFAD mouse model of familial AD | Brain (cortex) | Overexpression of CERTL (ceramide transfer protein) led to a decrease in ceramide d18:1/16:0 levels. | [5] |

Table 3: Alterations in C16 Ceramide Levels in Multiple Sclerosis Models

| Analyte | Model/Patient Cohort | Tissue/Fluid | Observation | Reference(s) |

| C16:0 Ceramide | Experimental Autoimmune Encephalomyelitis (EAE) mouse model and MS patients | CNS | A large increase in ceramide was observed at the onset of EAE due to the activation of ceramide synthase 6 (CerS6). A moderate increase in C16:0 ceramide was also seen in MS and normal-appearing white matter compared to control tissues.[6] | [6] |

| C16:0 Ceramide | Experimental Autoimmune Encephalomyelitis (EAE) mouse model fed a high-fat diet | Spinal Cord | A high-fat diet worsened the EAE disease course and increased spinal cord levels of ceramides. | [4] |

| C16 Ceramide | Neuronal-specific deletion of CerS5 and CerS6 in EAE mice | Neurons | Total inhibition of de novo C16 ceramide synthesis in excitatory neurons decreased the severity of neurological deficits and axonal damage in EAE mice. | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of C16 Galactosylceramide in neurodegenerative disease models.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a widely used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female C57BL/6 mice (8-12 weeks old)

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 200 µg of MOG35-55 and 200-400 µg of M. tuberculosis in a total volume of 200 µl of emulsion per mouse.[8][9] The emulsion is created by repeatedly drawing the mixture of aqueous MOG35-55 solution and CFA through a syringe until a thick, stable emulsion is formed.

-

Immunization: On day 0, subcutaneously inject 100 µl of the MOG35-55/CFA emulsion into two sites on the upper back of each mouse.[8][9]

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer an intraperitoneal (i.p.) injection of 200-500 ng of PTX diluted in sterile PBS.[8][9] PTX increases the permeability of the blood-brain barrier, facilitating the entry of immune cells into the CNS.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. A standard scoring system is used:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state or death

-

Lipid Extraction from iPSC-Derived Neurons for Mass Spectrometry

This protocol outlines the extraction of lipids from induced pluripotent stem cell (iPSC)-derived neurons for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

iPSC-derived neuron cultures

-

Ice-cold PBS

-

Methanol (B129727), chloroform (B151607), and water (LC-MS grade)

-

Tungsten beads (2.4 mm)

-

Glass vials

-

Bead mill homogenizer

-

Sonicator

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the iPSC-derived neurons twice with ice-cold PBS.

-

Homogenization: Add 750 µl of -20°C methanol and tungsten beads to the cell pellet and homogenize using a bead mill.[10]

-

Lipid Extraction (Modified Folch Procedure):

-

Transfer the homogenate to a glass vial. Add another 750 µl of cold methanol and 3 ml of chloroform.[10]

-

Incubate the mixture for 1 hour at room temperature.[10]

-

Add 200 µl of water and vortex for 30 seconds.[10]

-

Sonicate the samples for 30 minutes, followed by immediate vortexing for another 30 seconds.[10]

-

Incubate at 4°C for 1 hour.[10]

-

Add 1.2 ml of water, mix gently, and centrifuge at 100 x g for 10 minutes to separate the phases.[10]

-

-

Sample Collection and Preparation:

-

Carefully collect 300 µl of the lower organic layer and transfer it to a new glass vial.[10]

-

Dry the lipid extract under a stream of nitrogen gas.[10]

-

Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 10 µl of chloroform and 190 µl of methanol).[10]

-

Store the reconstituted samples at -20°C until analysis.

-

Quantitative Analysis of Galactosylceramide by LC-MS/MS

This protocol describes the general steps for the quantitative analysis of galactosylceramide isoforms in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Extracted lipid samples

-

Galactosylceramide standards with different acyl chain lengths (e.g., C16:0, C18:0, C24:1)

-

Internal standards (e.g., deuterated galactosylceramide)

-

LC-MS/MS system (e.g., Nexera X2 HPLC with LCMS-8050 triple quadrupole mass spectrometer)[11]

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile phases (e.g., acetonitrile/water/formic acid mixtures)

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto a HILIC column. The use of HILIC allows for the separation of galactosylceramide from its isomer, glucosylceramide.[11]

-

Use a gradient elution with appropriate mobile phases to achieve optimal separation of the different galactosylceramide isoforms.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each galactosylceramide isoform and one or more specific product ions generated by collision-induced dissociation.[11]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of galactosylceramide standards.

-

Quantify the amount of each galactosylceramide isoform in the samples by comparing their peak areas to the calibration curve, normalized to the peak area of the internal standard.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

While the direct signaling roles of C16 Galactosylceramide are still under active investigation, studies on related glycosphingolipids, such as lactosylceramide, provide valuable insights into potential pathways involved in neuroinflammation and neuronal apoptosis. Lactosylceramide, which is structurally similar to galactosylceramide, has been shown to activate pro-inflammatory and apoptotic signaling cascades in glial cells and neurons.[8][9]

Hypothesized C16 Galactosylceramide-Mediated Signaling in Neurodegeneration:

Galactosylceramide Synthesis and Metabolism:

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of C16 Galactosylceramide in a mouse model of neurodegeneration.

Conclusion

The study of C16 Galactosylceramide and its metabolic network in the context of neurodegenerative diseases is a rapidly evolving field. While much of the current quantitative data focuses on its precursor, C16 ceramide, the consistent observation of its dysregulation in various disease models underscores the importance of this lipid class. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the specific roles of C16 Galactosylceramide in neuronal function, neuroinflammation, and apoptosis. Future studies employing advanced lipidomics techniques to specifically quantify C16 Galactosylceramide in different disease models, coupled with functional studies in iPSC-derived neuronal and glial co-cultures, will be crucial in elucidating its precise contribution to neurodegeneration and in identifying potential therapeutic targets within the sphingolipid metabolic pathway.

References

- 1. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study | PLOS One [journals.plos.org]

- 2. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine Toxicity in EAE and MS: Evidence for Ceramide Generation via Serine-Palmitoyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 9. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipidomics reveals cell specific changes during pluripotent differentiation to neural and mesodermal lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of C16 Galactosylceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthesis of C16 Galactosylceramide (GalCer(d18:1/16:0)), a critical sphingolipid involved in various cellular processes. The pathway is detailed from its initial substrates to the final product, with a focus on enzymatic activity, cellular localization, quantitative data, and the experimental protocols used for its study.

The Core Biosynthesis Pathway

The synthesis of C16 Galactosylceramide is a two-stage process that occurs entirely within the Endoplasmic Reticulum (ER) . It begins with the formation of the C16 Ceramide backbone, which is subsequently glycosylated to yield the final product.

Stage 1: Synthesis of C16 Ceramide

The initial and rate-limiting step in the de novo synthesis of all sphingolipids is the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) , which occurs in the ER. Following a series of reactions, this leads to the formation of a sphingoid base, typically sphinganine (B43673).

The crucial step for determining the acyl chain length is catalyzed by a family of six mammalian Ceramide Synthases (CerS) . For the production of C16 ceramide, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the key enzymes.[1] These enzymes exhibit high selectivity for palmitoyl-CoA (C16:0-CoA) as the acyl donor, which they attach to the sphingoid base (sphinganine) to form dihydroceramide (B1258172).[1] A final desaturation step converts dihydroceramide to C16 ceramide. The entire process is localized to the ER membrane.[2]

Stage 2: Galactosylation of C16 Ceramide

The final step is the transfer of a galactose moiety from a donor molecule to the C16 ceramide backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8 .[3][4] This enzyme is an integral membrane protein of the ER, with its active site located in the ER lumen.[3][5] It transfers galactose from UDP-galactose directly to the ceramide molecule present in the ER membrane, producing C16 Galactosylceramide.[3] This localization means that the newly synthesized ceramide does not need to be transported to the Golgi apparatus for galactosylation, unlike the synthesis of glucosylceramide or sphingomyelin.[5]

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the key steps in the C16 Galactosylceramide synthesis pathway and a typical experimental workflow for its quantification.

Quantitative Data Summary

Table 1: Substrate Concentrations

| Substrate | Cellular Location | Typical Physiological Concentration | Reference |

| Palmitoyl-CoA | Cytoplasm / ER | 0.1 µM - 10 µM | [6] |

| UDP-galactose | Cytoplasm / ER Lumen | ~25 - 82 µmol / 100g protein | [3] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximal Velocity) | Reference |

| CerS5 / CerS6 | Sphinganine | 2 - 5 µM | Not Reported | [6] |

| CerS5 / CerS6 | Palmitoyl-CoA (C16:0) | Not Reported | Not Reported | N/A |

| CGT (UGT8) | C16 Ceramide | Not Reported | Not Reported | N/A |

| CGT (UGT8) | UDP-galactose | Not Reported | Not Reported | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the C16 Galactosylceramide biosynthesis pathway.

Protocol 1: Ceramide Synthase (CerS) Activity Assay

This protocol is adapted from fluorescent and mass spectrometry-based methods to measure the activity of CerS5/CerS6 using C16:0-CoA.

A. Using a Fluorescent Sphinganine Analog (NBD-sphinganine)

-

Objective: To measure the rate of NBD-C16-dihydroceramide formation from NBD-sphinganine and palmitoyl-CoA.

-

Materials:

-

Cell or tissue homogenates expressing CerS5/6.

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

-

Substrates: 10 µM NBD-sphinganine, 50 µM Palmitoyl-CoA (C16:0).

-

Stop Solution: Chloroform:Methanol (1:2, v/v).

-

TLC plates (Silica Gel 60) and developing solvent (e.g., chloroform:methanol:2M NH₄OH, 40:10:1, v/v/v).

-

-

Procedure:

-

Prepare cell or tissue homogenates and determine protein concentration.

-

In a microcentrifuge tube, prepare a 100 µL reaction mix containing the reaction buffer and substrates.

-

Initiate the reaction by adding 50 µg of homogenate protein.

-

Incubate the reaction with shaking at 37°C for 30-120 minutes.

-

Stop the reaction by adding 375 µL of the stop solution.

-

Perform lipid extraction (see Protocol 2).

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (9:1, v/v).

-

Spot the sample on a TLC plate and develop using the appropriate solvent system.

-

Visualize the fluorescent NBD-dihydroceramide product under UV light and quantify using densitometry against a standard curve.

-

B. Using LC-MS/MS

-

Objective: To precisely quantify the formation of specific dihydroceramide species.

-

Procedure:

-

Follow steps 1-4 from the fluorescent assay, using unlabeled sphinganine (e.g., C17-sphinganine for distinction from endogenous species).

-

Prior to stopping the reaction, spike the sample with a known amount of a suitable internal standard (e.g., d17:1/C18:0 ceramide).

-

Stop the reaction and perform lipid extraction (Protocol 2).

-

Resuspend the dried lipid extract in a mobile phase compatible with your LC system (e.g., Methanol with 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid).

-

Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Quantify the product by comparing the peak area of the analyte to the peak area of the internal standard. Express activity as pmol of product per mg of protein per minute.

-

Protocol 2: General Lipid Extraction for Galactosylceramide Analysis

This protocol is a standard method for extracting total lipids from cell lysates.

-

Objective: To isolate lipids, including galactosylceramide, from aqueous cell components.

-

Materials:

-

Cell lysate (e.g., 30 µL).

-

Internal Standard (e.g., 20 µL of 1 µM C6-NBD-GlcCer or other non-endogenous standard).

-

Chloroform.

-

Methanol.

-

Deionized water.

-

-

Procedure:

-

To the cell lysate, add 400 µL of chloroform:methanol (1:1, v/v) and the internal standard.

-

Incubate the mixture at 37°C for 1-2 hours to ensure protein denaturation and lipid solubilization.

-

Add 200 µL of chloroform and 150 µL of water to induce phase separation.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

-

For quantitative recovery, re-extract the upper aqueous phase with another 200 µL of chloroform, centrifuge, and pool the lower phases.

-

Dry the pooled organic phases under a stream of nitrogen or using a vacuum concentrator.

-

The dried lipid film is now ready for derivatization (if needed) or resuspension for analysis.

-

Protocol 3: Quantification of Galactosylceramide by HPLC

This protocol allows for the separation and quantification of galactosylceramide from its isomer, glucosylceramide.

-

Objective: To quantify C16 Galactosylceramide using High-Performance Liquid Chromatography.

-

Materials:

-

Dried lipid extract from Protocol 2.

-

Derivatization reagents (optional, e.g., O-phthalaldehyde (OPA) after enzymatic deacylation).

-

HPLC system with a fluorescence detector and a normal-phase column (e.g., Intersil SIL 150A-5).

-

Mobile Phase: e.g., n-hexane:isopropanol:water (73:26.5:0.5, v/v/v).

-

-

Procedure:

-

If derivatization is required for detection, follow the specific protocol (e.g., enzymatic deacylation followed by OPA labeling).

-

Resuspend the final lipid sample in a suitable solvent (e.g., ethanol (B145695) or mobile phase).

-

Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial.

-

Inject an aliquot (e.g., 15 µL) onto the normal-phase HPLC column.

-

Elute the lipids using the specified mobile phase at a constant flow rate (e.g., 2.0 mL/min).

-

Detect the analyte using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).

-

Identify and quantify the galactosylceramide peak based on its retention time compared to a pure standard. Calculate the concentration based on the peak area relative to the internal standard.

-

References

- 1. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide galactosyltransferase (UGT8) is a molecular marker of breast cancer malignancy and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lifetime of UDP-galactose:Ceramide Galactosyltransferase Is Controlled by a Distinct Endoplasmic Reticulum-associated Degradation (ERAD) Regulated by Sigma-1 Receptor Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of C16 Galactosylceramide in Sulfatide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C16 galactosylceramide's critical function as a direct precursor to C16 sulfatide, a class of sulfoglycosphingolipids vital for the integrity and function of the nervous system. We delve into the intricate enzymatic conversion process, detailing the roles of UDP-galactose:ceramide galactosyltransferase (CGT) and cerebroside sulfotransferase (CST). This document outlines detailed experimental protocols for the analysis of this pathway, presents quantitative data on the distribution of C16 sulfatides (B1148509), and explores the associated signaling cascades. The aim is to equip researchers and drug development professionals with the foundational knowledge and methodologies required to investigate the C16 galactosylceramide-sulfatide axis in health and disease.

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids prominently found in the myelin sheath of the central and peripheral nervous systems.[1] Their synthesis is a multi-step process initiated from ceramide, with galactosylceramide serving as a key intermediate.[2] The fatty acid composition of these lipids is heterogeneous, with the C16:0 isoform of sulfatide being of particular interest due to its distinct biological roles, including the regulation of insulin (B600854) secretion and potential involvement in neurodegenerative diseases.[3] This guide focuses specifically on C16 galactosylceramide and its conversion to C16 sulfatide, providing a detailed technical resource for the scientific community.

The biosynthesis of sulfatides begins in the endoplasmic reticulum with the conversion of ceramide to galactosylceramide, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT, EC 2.4.1.45).[2] Subsequently, in the Golgi apparatus, cerebroside sulfotransferase (CST, also known as GAL3ST1, EC 2.8.2.11) facilitates the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the galactose residue of galactosylceramide, yielding sulfatide.[2][4]

Dysregulation of sulfatide metabolism is implicated in several severe pathologies. A deficiency in the lysosomal enzyme arylsulfatase A (ARSA), which degrades sulfatides, leads to their accumulation and causes metachromatic leukodystrophy (MLD), a devastating demyelinating disorder.[3] Conversely, a depletion of sulfatides has been observed in the early stages of Alzheimer's disease.[5] Understanding the biosynthetic pathway, particularly the conversion of C16 galactosylceramide to sulfatide, is therefore crucial for developing therapeutic strategies for these and other related conditions.

The Biosynthetic Pathway: From C16 Galactosylceramide to C16 Sulfatide

The synthesis of C16 sulfatide from its ceramide precursor is a two-step enzymatic process occurring in distinct subcellular compartments.

Step 1: Synthesis of C16 Galactosylceramide

The first committed step is the synthesis of C16 galactosylceramide from C16 ceramide and UDP-galactose. This reaction is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT), an integral membrane protein of the endoplasmic reticulum.[6]

-

Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT)

-

Substrates: C16 Ceramide, UDP-galactose

-

Product: C16 Galactosylceramide, UDP

-

Location: Endoplasmic Reticulum[6]

Step 2: Sulfation of C16 Galactosylceramide

Following its synthesis, C16 galactosylceramide is transported to the Golgi apparatus where it undergoes sulfation to form C16 sulfatide. This reaction is catalyzed by cerebroside sulfotransferase (CST), which utilizes PAPS as the sulfate donor.[2][4]

-

Enzyme: Cerebroside sulfotransferase (CST / GAL3ST1)

-

Substrates: C16 Galactosylceramide, 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Products: C16 Sulfatide, Adenosine 3',5'-bisphosphate (PAP)

-

Location: Golgi Apparatus[2]

Quantitative Data

The levels of C16 sulfatide vary significantly across different cell types and tissues, and are altered in disease states. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Km | 10 µM | Galactosylceramide | Recombinant human CST | [1] |

| Vmax | Not specified | Galactosylceramide | Recombinant human CST | [1] |

| Km | 50 µM | Galactosylceramide | Purified human renal cancer cell CST | [7] |

| Vmax | Not specified | Galactosylceramide | Purified human renal cancer cell CST | [7] |

| Sample Type | Condition | C16:0 Sulfatide Level | Reference |

| Human Plasma | Control | 0.5–1.3 µM (Total Sulfatides) | [8] |

| Human Plasma | MLD Patients | 0.8–3.3 µM (Total Sulfatides) | [8] |

| Mouse Plasma | Wild-type | Lower levels | [8] |

| Mouse Plasma | ASA knockout | Significantly higher than wild-type | [8] |

| Human Urine | Control | Undetectable to low levels | [8] |

| Human Urine | MLD Patients | ~10-fold increase compared to controls | [8] |

| Rat Pancreatic β-cells | - | Predominantly found | [3] |

| Neurons and Astrocytes | - | Short-chain fatty acid sulfatides (including C16) are more common | [9] |

| Myelin | - | Enriched in very-long-chain fatty acid sulfatides (C22/C24) | [10] |

Table 2: C16:0 Sulfatide Levels in Various Biological Samples and Conditions.

Experimental Protocols

In Vitro Assay for Cerebroside Sulfotransferase (CST) Activity

This protocol is adapted from a method utilizing a radiolabeled sulfate donor and anion-exchange chromatography to separate the product.[7]

Materials:

-

C16 Galactosylceramide (acceptor substrate)

-

[³⁵S]PAPS (donor substrate, ~100 dpm/pmol)

-

Enzyme source (e.g., cell lysate, purified CST)

-

Reaction Buffer: 25 mM Sodium Cacodylate, pH 6.4

-

Cofactors and detergents: 10 mM MnCl₂, 1% Lubrol PX, 0.25 mM DTT, 5 mM NaF, 2 mM ATP, 50 mM NaCl

-

Termination Solution: Chloroform/Methanol (B129727)/Water (30:60:8, v/v/v)

-

DEAE-Sephadex A-25 resin

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, cofactors, detergents, and C16 galactosylceramide (final concentration, e.g., 50 µM).

-

Initiate the reaction: Add the enzyme source (20 µL) to the reaction mixture.

-

Add the radiolabeled substrate: Add [³⁵S]PAPS (final concentration, e.g., 40 µM). The total reaction volume should be 50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Terminate the reaction: Stop the reaction by adding 1 mL of the termination solution.

-

Product separation:

-

Prepare a mini-column with 1 mL of DEAE-Sephadex A-25 resin.

-

Apply the entire reaction mixture to the column.

-

Wash the column with 3 mL of Chloroform/Methanol/Water (30:60:8) followed by 6 mL of methanol to remove unreacted substrates.

-

Elute the radiolabeled C16 sulfatide with 5 mL of 90 mM ammonium (B1175870) acetate (B1210297) in methanol directly into a scintillation vial.

-

-

Quantification: Add scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.

-

Blank control: Perform a parallel reaction without the acceptor substrate (C16 galactosylceramide) to determine the background radioactivity.

-

Calculation: Calculate the enzyme activity in pmol/h/mg of protein after subtracting the blank value and accounting for the specific activity of [³⁵S]PAPS.

Quantification of C16 Sulfatide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of C16 sulfatide from biological samples.[8][11]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., non-endogenous sulfatide species)

-

Chloroform, Methanol

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To a known amount of the biological sample, add a known amount of the internal standard.

-

Perform a lipid extraction using a modified Folch method (e.g., with a chloroform/methanol mixture).

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the reconstituted lipid extract into an LC system equipped with a suitable column (e.g., C18 reversed-phase).

-

Use a gradient elution program with solvents such as methanol and water containing a modifier (e.g., ammonium formate) to separate the different lipid species.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

Set specific precursor-to-product ion transitions for C16 sulfatide and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of C16 sulfatide.

-

Determine the concentration of C16 sulfatide in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways

C16 galactosylceramide and its sulfated derivative are not merely structural components but also active participants in cellular signaling, particularly in the context of the nervous system and in pathological conditions.

Sulfatide-Mediated Signaling in Oligodendrocytes

In oligodendrocytes, the myelin-producing cells of the central nervous system, sulfatides are involved in a complex interplay with extracellular matrix components and growth factor receptors, influencing cell differentiation and myelin formation.[12]

-

Laminin-Sulfatide Interaction: Sulfatides can act as receptors for laminin-2, an extracellular matrix protein present on axons. This interaction is crucial for the proper maturation of oligodendrocytes.[12]

-

Integrin and Growth Factor Receptor Crosstalk: The binding of laminin (B1169045) to sulfatide can modulate the clustering of integrin α6 and platelet-derived growth factor receptor alpha (PDGFαR) within membrane microdomains. This, in turn, influences downstream signaling pathways that control oligodendrocyte differentiation and myelination.[12]

-

Calcium Signaling: The binding of antibodies to sulfatide on the surface of cultured oligodendrocytes can trigger an influx of calcium ions, suggesting a role for sulfatide in mediating intracellular signaling events.[13]

C16-Ceramide and C16-Sulfatide in Cellular Signaling

While C16 galactosylceramide's primary role is as a precursor, its upstream molecule, C16-ceramide, is a well-established signaling molecule involved in processes like apoptosis and cell cycle arrest.[14] C16-ceramide can, for instance, directly bind to and activate the tumor suppressor protein p53.[15] The subsequent conversion to C16 galactosylceramide and then to C16 sulfatide alters the signaling properties of the lipid. C16 sulfatide has been shown to have immunomodulatory effects and can influence cytokine and chemokine production.

Implications for Drug Development

The central role of the C16 galactosylceramide to sulfatide pathway in neurological health and disease presents several opportunities for therapeutic intervention.

-

Substrate Reduction Therapy (SRT): For lysosomal storage disorders like MLD where sulfatides accumulate, inhibiting their synthesis is a viable therapeutic strategy. Targeting either CGT or CST with small molecule inhibitors could reduce the production of sulfatides, thereby alleviating the cellular burden.[1]

-

Enhancing Sulfatide Synthesis: In conditions characterized by sulfatide deficiency, such as early Alzheimer's disease, strategies to enhance the activity of CGT or CST could be explored to restore myelin health.

-

Modulation of Signaling Pathways: A deeper understanding of the signaling roles of C16 galactosylceramide and sulfatide could lead to the development of molecules that modulate these pathways to promote neuroprotection or repair.

Conclusion

C16 galactosylceramide is a pivotal intermediate in the biosynthesis of C16 sulfatide, a lipid with profound implications for the structure and function of the nervous system. The enzymatic machinery responsible for its synthesis and subsequent sulfation represents a key control point in cellular lipid homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into this critical metabolic pathway. A thorough understanding of the conversion of C16 galactosylceramide to sulfatide and the associated signaling events will be instrumental in unraveling the complexities of neurological diseases and in the development of novel therapeutic interventions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Collection - Lipidomic âDeep Profilingâ: An Enhanced Workflow to Reveal New Molecular Species of Signaling Lipids - Analytical Chemistry - Figshare [acs.figshare.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Adult sulfatide null mice maintain an increased number of oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

Endogenous Metabolism of C16 Galactosylceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core aspects of the endogenous metabolism of C16 Galactosylceramide (C16 GalCer). C16 GalCer is a crucial sphingolipid, particularly enriched in the myelin sheath of the nervous system, and its metabolism is integral to cellular function and implicated in several disease states. This document details the metabolic pathways, key enzymes, and experimental protocols relevant to the study of C16 GalCer, with a focus on quantitative data and signaling implications.

Introduction to C16 Galactosylceramide

Galactosylceramides are a class of glycosphingolipids characterized by a ceramide backbone linked to a galactose sugar moiety. The ceramide component consists of a sphingoid base and a fatty acid. C16 GalCer specifically contains a 16-carbon fatty acid, palmitic acid, N-acylated to the sphingoid base. This particular acyl chain length influences the biophysical properties of the lipid and its interactions within cellular membranes. Galactosylceramides are essential for the proper structure and function of myelin and are also involved in cell signaling and recognition events.[1][2] Dysregulation of GalCer metabolism is a hallmark of several lysosomal storage diseases, most notably Krabbe disease.[1][3]

Metabolic Pathways of C16 Galactosylceramide

The cellular concentration of C16 GalCer is tightly regulated through a balance of its synthesis and degradation. These processes occur in distinct subcellular compartments, requiring intracellular transport of the lipid and its precursors.

Anabolic Pathway: Synthesis of C16 Galactosylceramide

The synthesis of C16 GalCer occurs in the endoplasmic reticulum (ER).[4] The key enzyme responsible for this process is UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8 .[5][6] This enzyme catalyzes the transfer of a galactose molecule from UDP-galactose to a C16-ceramide acceptor.

The synthesis can be summarized as follows:

C16-Ceramide + UDP-galactose ---(UGT8)--> C16-Galactosylceramide + UDP

The availability of the precursor, C16-ceramide, is a critical determinant of the rate of C16 GalCer synthesis. C16-ceramide can be generated through the de novo synthesis pathway or via the breakdown of more complex sphingolipids.[7]

Catabolic Pathway: Degradation of C16 Galactosylceramide

The degradation of C16 GalCer primarily takes place in the lysosomes. The breakdown is catalyzed by the lysosomal enzyme galactosylceramidase (GALC) , also known as galactocerebrosidase.[3] This enzyme hydrolyzes the β-glycosidic bond, releasing galactose and C16-ceramide.

The degradation reaction is as follows:

C16-Galactosylceramide + H₂O ---(GALC)---> C16-Ceramide + Galactose

Deficiency in GALC activity leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine, resulting in the severe neurodegenerative disorder, Krabbe disease.[8][9]

Figure 1: Overview of C16 Galactosylceramide Metabolism.

Quantitative Data

The following tables summarize available quantitative data regarding the abundance of C16 Galactosylceramide and the kinetic parameters of the enzymes involved in its metabolism.

Table 1: Concentration of C16 Galactosylceramide in Biological Samples

| Biological Sample | Species | Concentration | Method | Reference |

| Mouse Kidney (Aged) | Mouse | High abundance among sphingolipids | LC-MS/MS | [1] |

| Human Plasma | Human | Detectable | LC/ESI/DMS/MS/MS | [10] |

| Human Cerebrospinal Fluid (CSF) | Human | Detectable | LC-MS/MS | [4] |

| Diabetic Mouse Kidney Cortex | Mouse | Inverse correlation with plasma levels | LC/ESI-MS/MS | [11] |

Note: Specific absolute concentrations are often reported relative to other lipid species or internal standards and can vary significantly based on the analytical method and tissue preparation.

Table 2: Kinetic Parameters of Enzymes in Galactosylceramide Metabolism

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| UGT8 (CGT) | C6-Ceramide | - | - | Cell-based assay | [12] |

| UGT8 (CGT) | C2-Ceramide | - | - | In vitro assay with cell lysates | [5] |

| GALC | 4-Methylumbelliferyl-β-D-galactopyranoside | - | >550 pmol/min/µg | Fluorogenic assay | [13] |

| GALC | NBD-GalCer | - | - | Fluorescent assay | [11] |

Note: Kinetic parameters are highly dependent on the specific assay conditions and the nature of the substrate used (e.g., natural, short-chain, or fluorescently labeled). Data for C16-containing substrates are not always explicitly reported.

Signaling and Biological Functions

While primarily known for its structural role in myelin, C16 GalCer and its metabolic precursors are also involved in cellular signaling.

-

Lipid Rafts: Galactosylceramides are components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[14][15] The presence of GalCer can influence the physical properties of these domains, such as membrane thickness and fluidity, thereby modulating the activity of raft-associated proteins.[14]

-

C16-Ceramide Signaling: The precursor of C16 GalCer, C16-ceramide, is a well-established signaling molecule. It has been shown to directly bind to and activate the tumor suppressor protein p53 in response to cellular stress.[12][16] C16-ceramide can also influence major signaling pathways such as the mTOR pathway.[17] The conversion of C16-ceramide to C16 GalCer can therefore be a critical regulatory step in these signaling cascades.

Figure 2: Signaling Roles of C16 Galactosylceramide and its Precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of C16 Galactosylceramide metabolism.

Extraction of Galactosylceramides from Biological Samples

This protocol is adapted from methods used for the extraction of sphingolipids from tissues and cells.[7][14]

-

Homogenization: Homogenize tissue samples (e.g., 10 mg) in water (e.g., 100 µL). For cultured cells, prepare a cell lysate.

-

Protein Quantification: Determine the protein concentration of the homogenate/lysate using a standard method (e.g., BCA assay).

-

Lipid Extraction:

-

To a known amount of homogenate (e.g., corresponding to 100 µg of protein), add an appropriate internal standard (e.g., a non-endogenous or isotopically labeled GalCer).

-

Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to the sample.

-

Vortex thoroughly and incubate to ensure complete extraction.

-

Add water or a salt solution to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Wash the organic phase with a synthetic upper phase (e.g., methanol/water) to remove non-lipid contaminants.

-

Dry the final organic extract under a stream of nitrogen.

-

Store the dried lipid extract at -80°C until analysis.

-

Quantitative Analysis of C16 Galactosylceramide by LC-MS/MS

This protocol outlines a general approach for the quantification of C16 GalCer using liquid chromatography-tandem mass spectrometry.[4][10]

-

Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or a mobile phase-like solvent).

-

Chromatographic Separation:

-

Inject the sample onto a suitable HPLC or UPLC column. For separating GalCer from its isomer Glucosylceramide, a normal-phase or HILIC column is often required.

-

Use a gradient elution with solvents such as acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically in positive ion mode.

-

Set the instrument to Multiple Reaction Monitoring (MRM) mode.

-

Define the specific precursor-to-product ion transition for C16 GalCer and the internal standard. For C16 GalCer (d18:1/16:0), the precursor ion is typically [M+H]⁺, and a characteristic product ion results from the fragmentation of the glycosidic bond and the sphingoid backbone.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a C16 GalCer standard.

-

Calculate the concentration of C16 GalCer in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Ceramide Galactosyltransferase (UGT8) Activity Assay

This cell-based assay protocol is designed to measure the inhibitory activity of compounds against UGT8.[12]

-

Cell Culture: Use a cell line that endogenously expresses UGT8 or has been engineered to overexpress the enzyme. Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a known inhibitor like Ugt8-IN-1 as a positive control) for a defined period (e.g., 24 hours).

-

Substrate Addition: Add a cell-permeable ceramide substrate, such as C6-Ceramide, to a final concentration of 20 µM. Incubate for 4-6 hours at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

-

Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

LC-MS Analysis: Analyze the supernatant for the quantification of the product, C6-Galactosylceramide, using an appropriate LC-MS/MS method with an internal standard for normalization.

-

Data Analysis: Determine the inhibitory activity of the test compounds by measuring the reduction in C6-Galactosylceramide formation compared to untreated control cells.

Galactosylceramidase (GALC) Activity Assay

This fluorogenic assay protocol is suitable for measuring GALC activity in tissue homogenates or cell lysates.[13][18]

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Sodium Citrate, 125 mM NaCl, 0.5% Triton® X-100, pH 4.5.

-

Substrate: A fluorogenic substrate such as 4-Methylumbelliferyl-β-D-galactopyranoside or a fluorescently labeled GalCer (e.g., NBD-GalCer). Prepare a stock solution in DMSO and dilute to the working concentration in Assay Buffer.

-

Stop Solution: e.g., 0.5 M Glycine, 0.3 M NaOH.

-

-

Assay Procedure:

-

Add a specific amount of protein from the sample (e.g., 10-20 µg of tissue supernatant) to a microplate well.

-

Include a substrate blank containing only Assay Buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes to several hours, depending on enzyme activity).

-

Stop the reaction by adding the Stop Solution.

-

-

Detection:

-

Measure the fluorescence of the released fluorophore (e.g., 4-methylumbelliferone) using a fluorescent plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission).

-

-

Calculation of Specific Activity:

-

Generate a standard curve with the free fluorophore.

-

Calculate the specific activity (e.g., in pmol/min/µg) by converting the fluorescence units to the amount of product formed, adjusted for the incubation time and the amount of enzyme.

-

Experimental Workflows

The following diagrams illustrate logical workflows for studying C16 Galactosylceramide metabolism.

Figure 3: Workflow for Lipidomics Analysis of C16 Galactosylceramide.

Figure 4: High-Throughput Screening Workflow for GALC Inhibitors.

Conclusion

The endogenous metabolism of C16 Galactosylceramide is a tightly regulated process with significant implications for cellular health, particularly in the nervous system. Understanding the synthesis, degradation, and signaling functions of this lipid is crucial for elucidating its role in both physiological and pathological conditions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to quantitatively investigate C16 GalCer metabolism and explore its potential as a therapeutic target in various diseases. Further research is needed to fully delineate the specific signaling pathways modulated by C16 GalCer and to obtain more comprehensive quantitative data on its tissue distribution and the kinetics of its metabolic enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. lipotype.com [lipotype.com]

- 3. Galactosylceramidase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of UGT8 as a monogalactosyl diacylglycerol synthase in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of UGT8 as a monogalactosyl diacylglycerol synthase in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain accumulation of lactosylceramide characterizes GALC deficiency in a zebrafish model of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. [Glycolipid alterations in human kidney carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosylceramide Reorganizes Cholesterol-Containing Domains in a Fluid Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Intracellular localization of organized lipid domains of C16-ceramide/cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Order: C16 Galactosylceramide's Pivotal Role in Lipid Raft Formation and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, specialized microdomains within the cell membrane, are critical hubs for cellular signaling, protein trafficking, and viral entry. The unique biophysical properties of these platforms are largely dictated by their enrichment in cholesterol and sphingolipids. Among these, C16 galactosylceramide (C16-GalCer), a glycosphingolipid with a palmitoyl (B13399708) (C16:0) acyl chain, has emerged as a key player in orchestrating the formation and stability of these domains. This technical guide delves into the core functions of C16-GalCer in lipid raft architecture, presenting a synthesis of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to provide a comprehensive resource for professionals in the field.

Introduction: The Significance of C16 Galactosylceramide in Membrane Biology

Galactosylceramides are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system where they are crucial for its structure and function.[1][2] The specific acyl chain length of the ceramide backbone significantly influences the biophysical properties of these lipids. C16 galactosylceramide, characterized by its 16-carbon saturated fatty acid, exhibits a strong propensity to interact with cholesterol and other sphingolipids, thereby promoting the formation of ordered, tightly packed membrane domains known as lipid rafts.[3][4] These domains serve as platforms to compartmentalize and modulate a variety of cellular processes.[5][6] Understanding the precise role of C16-GalCer in lipid raft formation is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutic strategies targeting raft-associated diseases.

Biochemical Properties and Interactions of C16 Galactosylceramide

The molecular structure of C16-GalCer, with its sphingosine (B13886) base, C16 fatty acid, and galactose headgroup, facilitates specific interactions that drive lipid raft assembly.

Promotion of Membrane Order and Packing

The saturated C16 acyl chain of galactosylceramide allows for tight packing with cholesterol and the saturated acyl chains of other sphingolipids, such as sphingomyelin. This dense arrangement leads to the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts, in contrast to the more fluid liquid-disordered (Ld) phase of the surrounding bulk membrane.[3] The presence of C16-GalCer has been shown to significantly increase the order of the lipid bilayer. This ordering effect is a result of the strong van der Waals forces between the saturated acyl chains and the ability of the ceramide backbone to form a network of hydrogen bonds.[3][4]

Hydrogen Bonding Network

The galactose headgroup and the amide and hydroxyl groups of the ceramide backbone of C16-GalCer are capable of forming an extensive network of hydrogen bonds with neighboring lipids, including cholesterol and sphingomyelin, as well as with water molecules at the membrane interface.[4][7] This hydrogen bonding network is a critical factor in stabilizing the lipid raft structure and has been shown to significantly decrease the lateral diffusion of lipids within these domains.[3][4]

Quantitative Impact of C16 Galactosylceramide on Membrane Properties

The incorporation of C16-GalCer into lipid bilayers has a measurable impact on several key biophysical parameters of the membrane. The following tables summarize quantitative data from various studies, providing a clear comparison of these effects.

| Membrane Composition | Technique | Measured Parameter | Value | Reference |

| POPC/Chol/C16-GlcCer (varied ratios) | Fluorescence Anisotropy (t-PnA) | Anisotropy | Increases with increasing C16-GlcCer content | [8] |

| POPC/Chol/C16-GlcCer (varied ratios) | Fluorescence Lifetime (t-PnA) | Mean Lifetime | Increases with increasing C16-GlcCer content | [8] |

| GalCer/SM/Chol/POPC | Molecular Dynamics Simulation | Lateral Diffusion Coefficient | Decreases by almost an order of magnitude with 5-10 mol% GalCer | [3][4] |

| DOPC/DPPC/Cholesterol | Pulsed Field Gradient NMR | Lateral Diffusion Coefficient (Lo phase) | ~5 times slower than Ld phase | [9] |

| RBL-2H3 Mast Cell Plasma Membrane | Fluorescence Anisotropy (DPH-PC) | Membrane Order | ~40% ordered | [10] |

Table 1: Effect of Galactosylceramide on Membrane Order and Fluidity. This table summarizes the observed effects of incorporating galactosylceramide into model membranes on parameters indicative of membrane order and fluidity.

| Membrane Composition | Technique | Measured Parameter | Value | Reference |

| GalCer/SM/Chol/POPC (with 5 mol% GalCer) | Molecular Dynamics Simulation | Bilayer Thickness | Enhanced | [3] |

| GalCer/SM/Chol/POPC | Molecular Dynamics Simulation | Number of Hydrogen Bonds | Increases with increasing GalCer concentration | [3][4] |

| GalCer/Cholesterol | Monolayer Film Balance | Molecular Area Condensation | Significant condensation observed | [11][12] |

Table 2: Structural Impact of Galactosylceramide on Lipid Bilayers. This table highlights the influence of galactosylceramide on the structural properties of model membranes.

C16 Galactosylceramide in Cellular Signaling

Lipid rafts serve as critical platforms for the assembly and regulation of signaling complexes. C16-GalCer plays a key role in the formation of these signaling hubs.

Glycosynapses in Oligodendrocytes

In the central nervous system, galactosylceramide and its sulfated derivative, sulfatide, are highly enriched in the myelin sheath produced by oligodendrocytes.[13][14] These glycosphingolipids can engage in trans carbohydrate-carbohydrate interactions between apposed myelin layers or between oligodendrocyte processes, forming specialized junctions termed "glycosynapses".[13][14] This interaction triggers transmembrane signaling, leading to cytoskeletal reorganization and the clustering of membrane domains, which is essential for myelin formation and stability.[13][14]

Caption: Glycosynapse formation and signaling in oligodendrocytes.

Raft-Mediated Toxin Entry: The Cholera Toxin Model

The B-subunit of cholera toxin (CTxB) binds specifically to the ganglioside GM1, a component of lipid rafts. This binding event cross-links multiple GM1 molecules, leading to the coalescence of smaller, transient rafts into larger, more stable platforms.[5][15] This stabilized raft serves as an entry portal for the toxin, facilitating its retrograde transport to the endoplasmic reticulum.[8] The study of CTxB serves as a valuable model for understanding how multivalent interactions can remodel lipid raft architecture and initiate signaling cascades from the cell surface.[5][15]

Caption: Raft-mediated entry of Cholera Toxin.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of lipid rafts and the role of C16-GalCer. Below are protocols for key experiments.

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes a common method for isolating lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[5]

Materials:

-

Cells grown to confluency

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

-

Sucrose (B13894) solutions (w/v) in TNE buffer: 80%, 30%, and 5%

-

Ultracentrifuge and swing-out rotor (e.g., SW 41 Ti)

-

Ultracentrifuge tubes

Procedure:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 ml of ice-cold lysis buffer for 30 minutes on ice.

-

Homogenize the lysate by passing it through a 22-gauge needle 10 times.

-

In an ultracentrifuge tube, mix 1 ml of the cell lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.

-

Carefully overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

After centrifugation, a light-scattering band, representing the DRMs (lipid rafts), should be visible at the 5%/30% sucrose interface.

-

Carefully collect 1 ml fractions from the top of the gradient. Fractions 4 and 5 typically contain the lipid rafts.

-

The collected fractions can be analyzed for protein and lipid composition.

Caption: Experimental workflow for DRM isolation.

Atomic Force Microscopy (AFM) Imaging of Supported Lipid Bilayers

AFM provides high-resolution imaging of membrane topography, allowing for the direct visualization of lipid domains.[6][16]

Materials:

-

Lipid mixture (e.g., DOPC:SM:Cholesterol 2:2:1 molar ratio) in chloroform[6]

-

Freshly cleaved mica discs

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Vesicle preparation equipment (e.g., sonicator or extruder)

-

Atomic Force Microscope

Procedure:

-

Vesicle Preparation:

-

Prepare a lipid film by evaporating the solvent from the lipid mixture under a stream of nitrogen.

-

Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

-

Prepare small unilamellar vesicles (SUVs) from the MLV suspension by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[6]

-

-

Supported Lipid Bilayer (SLB) Formation:

-

Pipette the SUV solution onto a freshly cleaved mica surface.

-

Incubate to allow vesicle fusion and formation of a continuous SLB.

-

Gently rinse the SLB with buffer to remove excess vesicles.[17]

-

-

AFM Imaging:

-

Mount the SLB sample in the AFM fluid cell, ensuring it remains hydrated with buffer.

-

Engage the AFM tip with the sample surface.

-

Image the SLB in tapping mode or contact mode. Lipid domains (rafts) will appear as regions with a different height (typically higher for the more ordered Lo phase) compared to the surrounding Ld phase.[16]

-

Force spectroscopy can also be performed to measure the mechanical properties (e.g., breakthrough force) of the different lipid phases.[6]

-

Caption: Workflow for AFM imaging of lipid domains.

Fluorescence Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study the proximity of molecules in the nanometer range, providing insights into the co-localization of lipids and proteins within rafts.[18][19]

Materials:

-

Cells or Giant Unilamellar Vesicles (GUVs)

-

Fluorescently labeled lipid probes (a donor and an acceptor pair, e.g., NBD-PE and Rhodamine-PE) that partition into different lipid phases.

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera or a fluorescence lifetime imaging (FLIM) module).

Procedure:

-

Sample Preparation:

-

Label cells or GUVs with the donor and acceptor fluorescent probes.

-

-

Image Acquisition:

-

Acquire images of the donor fluorescence in the presence and absence of the acceptor.

-

Acquire an image of the acceptor fluorescence.

-

-

FRET Analysis:

-

Calculate the FRET efficiency (E) from the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence intensity with the acceptor and F_D is the donor fluorescence intensity without the acceptor.

-

Alternatively, measure the donor's fluorescence lifetime, which decreases in the presence of FRET.

-

High FRET efficiency between probes that preferentially partition into ordered and disordered domains can indicate the presence of small, closely associated domains below the resolution limit of the microscope.

-

Caption: General workflow for FRET microscopy of lipid rafts.

Conclusion and Future Directions

C16 galactosylceramide is a fundamental building block of lipid rafts, driving their formation and stability through its unique ability to promote membrane order and engage in extensive hydrogen bonding. Its influence on the biophysical properties of the membrane has profound implications for a myriad of cellular functions, from myelin maintenance to signal transduction. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these critical membrane microdomains.

Future research should focus on elucidating the dynamic nature of C16-GalCer-containing rafts in living cells, moving beyond static models to understand their transient assembly and disassembly in response to cellular stimuli. Advanced imaging techniques, such as super-resolution microscopy, combined with sophisticated molecular dynamics simulations, will be instrumental in unraveling the intricate interplay between C16-GalCer and other raft components in real-time. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases where lipid raft dysfunction is implicated.

References

- 1. youtube.com [youtube.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functions of cholera toxin B-subunit as a raft cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Hydrogen Bonding on Sphingomyelin/Colipid Interactions in Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gangliosides That Associate with Lipid Rafts Mediate Transport of Cholera and Related Toxins from the Plasma Membrane to Endoplasmic Reticulm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lateral Diffusion Coefficients of Separate Lipid Species in a Ternary Raft-Forming Bilayer: A Pfg-NMR Multinuclear Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol-Induced Interfacial Area Condensations of Galactosylceramides and Sphingomyelins with Identical Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar [semanticscholar.org]

- 15. experts.umn.edu [experts.umn.edu]

- 16. Atomic force microscopy of lipid domains in supported model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]